molecular formula C27H28N2O3 B11350598 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11350598
M. Wt: 428.5 g/mol
InChI Key: MNOIIAHXFHHBCG-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features an indole ring, a methoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide typically involves the coupling of tryptamine derivatives with substituted benzoyl chlorides. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The benzamide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C27H28N2O3/c1-18(2)32-22-14-10-20(11-15-22)27(30)29-16-24(19-8-12-21(31-3)13-9-19)25-17-28-26-7-5-4-6-23(25)26/h4-15,17-18,24,28H,16H2,1-3H3,(H,29,30)

InChI Key

MNOIIAHXFHHBCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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